1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, a dimethylamino group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone.
Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Cyclization: The final step often involves cyclization to form the pyrrolidone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials.
Analytical Chemistry: It serves as a reference compound in various analytical techniques, including NMR spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE shares structural similarities with other pyrrolidone derivatives and aromatic compounds.
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Indole Derivatives: These compounds have a fused benzene and pyrrole ring system and are known for their diverse biological activities.
Uniqueness
The uniqueness of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C30H32N2O4 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H32N2O4/c1-21-9-7-10-22(19-21)20-36-25-15-13-24(14-16-25)28(33)26-27(23-11-5-4-6-12-23)32(30(35)29(26)34)18-8-17-31(2)3/h4-7,9-16,19,27,33H,8,17-18,20H2,1-3H3/b28-26- |
InChI Key |
VDLVGVXWSVXOTO-SGEDCAFJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CC=C4)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.